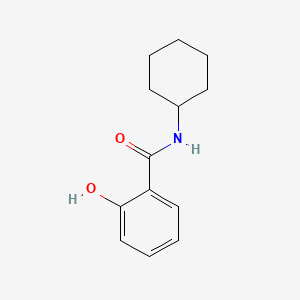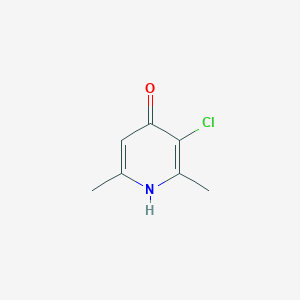
4-Pyridinol, 3-chloro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinol, 3-chloro-2,6-dimethyl-: is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 g/mol It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position, chlorine at the 3-position, and methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2,6-dimethyl-4-pyridinol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinol, 3-chloro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: 3-chloro-2,6-dimethyl-4-pyridone.
Reduction: 3-chloro-2,6-dimethyl-4-pyridinol derivatives.
Substitution: Various substituted pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Pyridinol, 3-chloro-2,6-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, 4-Pyridinol, 3-chloro-2,6-dimethyl- is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Pyridinol, 3-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes . The chlorine and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2,6-Dimethyl-4-pyridinol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
4-Hydroxypyridine: Lacks both the chlorine and methyl groups, making it less lipophilic and altering its interaction with biological targets.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: Contains a benzoic acid moiety, significantly changing its chemical properties and applications.
Uniqueness: 4-Pyridinol, 3-chloro-2,6-dimethyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of chlorine enhances its potential as a bioactive compound, while the methyl groups increase its stability and lipophilicity .
Properties
CAS No. |
88545-07-7 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
InChI Key |
UQBTVFMBVKTWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


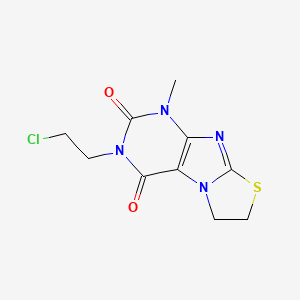
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11981797.png)
![9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981799.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11981804.png)
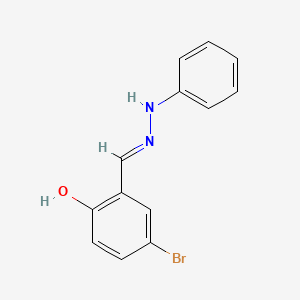

![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)
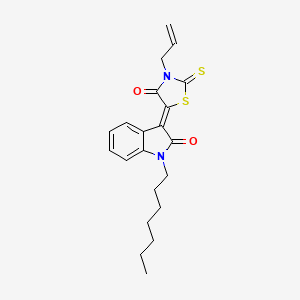
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)
![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)
